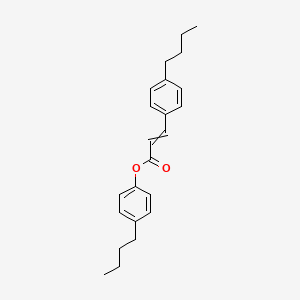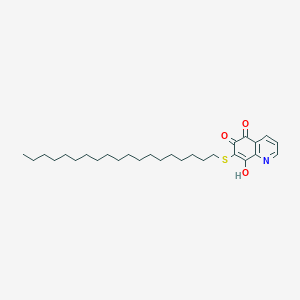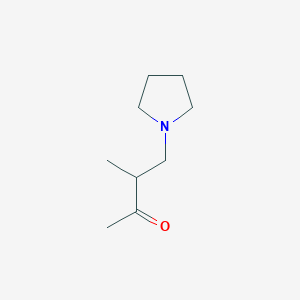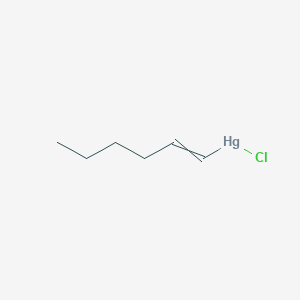![molecular formula C6H4N2 B14650658 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene CAS No. 52898-67-6](/img/structure/B14650658.png)
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diazabicyclo[420]octa-1,3,5,7-tetraene is a bicyclic compound with the molecular formula C8H6N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific solvents to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of robust catalysts and optimized reaction conditions would be essential to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds.
Applications De Recherche Scientifique
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism by which 2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various catalytic processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: A similar compound without the nitrogen atoms, used in various organic synthesis applications.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A compound with a similar bicyclic structure, used in the development of antimicrobial and anticancer agents.
Uniqueness
2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene is unique due to the presence of two nitrogen atoms in its bicyclic structure. This feature imparts distinct chemical reactivity and potential applications compared to its analogs. The ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
52898-67-6 |
|---|---|
Formule moléculaire |
C6H4N2 |
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
2,4-diazabicyclo[4.2.0]octa-1,3,5,7-tetraene |
InChI |
InChI=1S/C6H4N2/c1-2-6-5(1)3-7-4-8-6/h1-4H |
Clé InChI |
TUTXHZRNEWUUCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


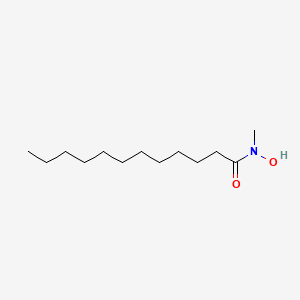
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
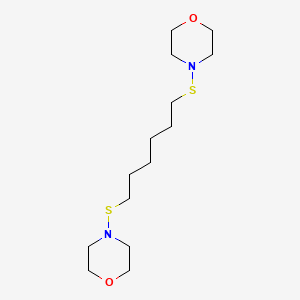

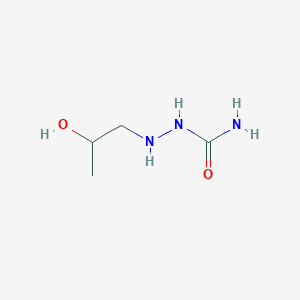
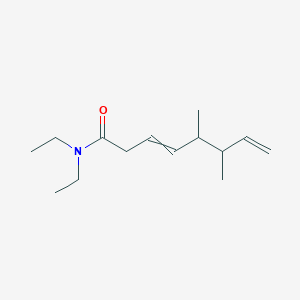
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

